rac-BINAP-Pd-G3

Catalog No.
S12498162
CAS No.
M.F
C57H46NO3P2PdS-
M. Wt
993.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-BINAP-Pd-G3

Product Name

rac-BINAP-Pd-G3

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C57H46NO3P2PdS-

Molecular Weight

993.4 g/mol

InChI

InChI=1S/C44H32P2.C12H10N.CH4O3S.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-32H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

YMXAISMYVLNYKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Rac-BINAP-Palladium-G3 is a palladium-based catalyst that incorporates racemic 1,1'-bi-2-naphthol (BINAP) as a ligand. This compound is notable for its effectiveness in catalyzing various cross-coupling reactions, particularly in organic synthesis. The chemical formula for rac-BINAP-Palladium-G3 is C57H47NO3P2PdS, and it has a CAS number of 2151915-22-7. The compound exhibits unique properties such as lower catalyst loadings and shorter reaction times compared to traditional palladium catalysts, making it a valuable tool in synthetic organic chemistry .

Rac-BINAP-Palladium-G3 is primarily utilized in palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.
  • Stille Coupling: In this reaction, organostannanes react with organic halides to form biaryl compounds.
  • Negishi Coupling: Similar to Stille coupling, but involving organozinc reagents instead of organostannanes.

These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals, showcasing the versatility of rac-BINAP-Palladium-G3 as a catalyst .

The synthesis of rac-BINAP-Palladium-G3 generally involves the coordination of palladium with racemic BINAP ligands. The typical steps include:

  • Preparation of BINAP: Racemic BINAP can be synthesized through various methods including the resolution of enantiomers or through asymmetric synthesis.
  • Complexation with Palladium: The palladium salt (often palladium acetate) is reacted with BINAP in a suitable solvent (e.g., dichloromethane) under controlled conditions to form the palladium complex.
  • Purification: The resulting complex is purified through techniques such as column chromatography or recrystallization to obtain high-purity rac-BINAP-Palladium-G3.

The process allows for the fine-tuning of catalyst properties by adjusting the ligand environment and reaction conditions .

Rac-BINAP-Palladium-G3 finds extensive applications in:

  • Organic Synthesis: It is widely used in the pharmaceutical industry for synthesizing complex drug molecules.
  • Material Science: Employed in creating new materials through polymerization reactions.
  • Agricultural Chemistry: Used in synthesizing agrochemicals and pesticides.

Its ability to facilitate efficient coupling reactions makes it a preferred choice among chemists .

Interaction studies involving rac-BINAP-Palladium-G3 primarily focus on its catalytic activity and selectivity in various reactions. Research has shown that the presence of different substituents on the aromatic rings can significantly affect the reaction rates and yields. Additionally, studies have explored how varying reaction conditions (temperature, solvent, concentration) influence the performance of this catalyst in cross-coupling reactions .

Several compounds exhibit similar catalytic properties to rac-BINAP-Palladium-G3. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
BINAP-PalladiumEffective for asymmetric synthesisEnantiomeric selectivity
DPPF-PalladiumKnown for high stability and reactivityBetter performance in certain coupling reactions
Xantphos-PalladiumBroad substrate scopeEnhanced reactivity with challenging substrates

Rac-BINAP-Palladium-G3 stands out due to its specific ligand architecture that allows for lower catalyst loadings while maintaining high efficiency in cross-coupling reactions . Its unique properties make it particularly advantageous for applications requiring rapid synthesis without compromising yield or selectivity.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

992.17084 g/mol

Monoisotopic Mass

992.17084 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-08-09

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